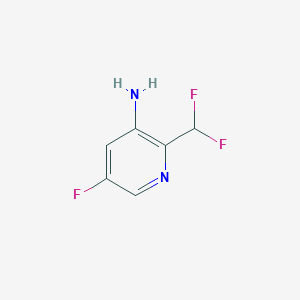
(S)-methyl 3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a nitro group, an amino group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the amino group through reductive amination. The final step often involves esterification to form the methyl ester. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, sodium borohydride, and lithium aluminum hydride. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amines, while substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 3-methyl-3-nitro-2-((®-1-phenylethyl)amino)butanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 3-methyl-3-nitro-2-amino-butanoate: Lacks the phenylethyl group, resulting in different reactivity and applications.
Ethyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate: Similar structure with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness
(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
methyl (2S)-3-methyl-3-nitro-2-[[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C14H20N2O4/c1-10(11-8-6-5-7-9-11)15-12(13(17)20-4)14(2,3)16(18)19/h5-10,12,15H,1-4H3/t10-,12+/m0/s1 |
Clave InChI |
CKKDYRPKMREELC-CMPLNLGQSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)OC)C(C)(C)[N+](=O)[O-] |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


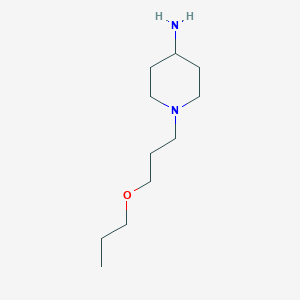
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
![8,8-Difluoro-2-azabicyclo[5.1.0]octane](/img/structure/B13011323.png)
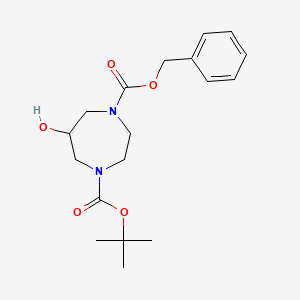
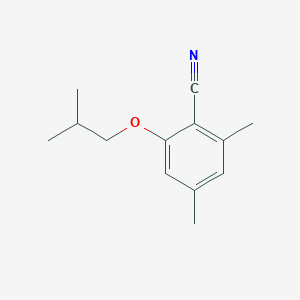
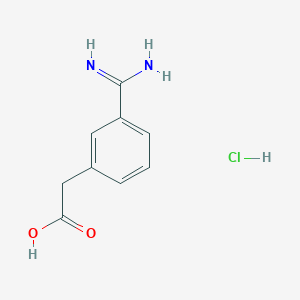
![tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011339.png)
![(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13011360.png)
![2-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B13011369.png)

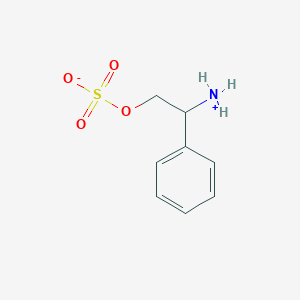
![(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13011378.png)
![7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B13011398.png)
